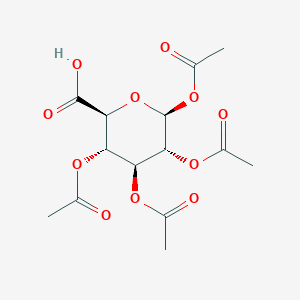

1,2,3,4-Tetra-O-acetyl-beta-D-glucuronic Acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

1,2,3,4-Tetra-O-acetyl-beta-D-glucuronic acid (TGA) is a naturally occurring sugar acid found in various plants and animals. It is a structural isomer of glucuronic acid and is a key component of the glycosaminoglycan (GAG) family of polysaccharides. TGA is a common component of the extracellular matrix and is involved in a variety of biological processes, including cell adhesion, cell proliferation, and cell migration. TGA is also important in the synthesis of heparin, a glycosaminoglycan important in blood clotting and wound healing.

Scientific Research Applications

Synthesis of Disaccharides

This compound is utilized in the synthesis of various disaccharides. By serving as a protected monosaccharide, it can be selectively reacted with other sugar molecules to form disaccharides, which are crucial for studying carbohydrate-based interactions in biological systems .

Preparation of D-Glucose 6-Phosphate Derivatives

Researchers use 1,2,3,4-Tetra-O-acetyl-beta-D-glucuronic Acid to prepare phosphorylated derivatives like D-glucose 6-phosphate. These derivatives are valuable for studying enzyme substrates, particularly for enzymes like inositol synthase .

Development of Anionic Surfactants

The compound’s derivatives have been used to create anionic surfactants. These surfactants have applications ranging from detergents to emulsifiers in various industrial and pharmaceutical processes .

Cancer Prodrug Monotherapy

1,2,3,4-Tetra-O-acetyl-beta-D-glucuronic Acid derivatives have been explored as prodrugs in cancer therapy. Specifically, water-soluble camptothecin glucuronide derivatives have been studied for their potential as a monotherapy for cancer treatment .

Antibody-Directed Enzyme Prodrug Therapy (ADEPT)

In ADEPT, a drug is activated at the tumor site by an enzyme that is targeted to the tumor by an antibody. Derivatives of 1,2,3,4-Tetra-O-acetyl-beta-D-glucuronic Acid have been used to study the feasibility of this targeted therapy approach .

Synthesis of Perfluoroalkyl Derivatives

The compound is a precursor in the synthesis of perfluoroalkyl derivatives, which have applications in creating water-repellent surfaces and advanced materials with unique properties .

Research on Carbohydrate-Based Drug Delivery Systems

Due to its structural similarity to naturally occurring sugars, this compound is used in the development of carbohydrate-based drug delivery systems. These systems aim to improve the bioavailability and targeting of pharmaceuticals .

Study of Glycosidic Bond Formation

1,2,3,4-Tetra-O-acetyl-beta-D-glucuronic Acid is also used in fundamental research to understand the mechanisms of glycosidic bond formation. This research is essential for the synthesis of complex carbohydrates and glycoconjugates .

Mechanism of Action

Target of Action

The primary target of 1,2,3,4-Tetra-O-acetyl-beta-D-glucuronic Acid is integrins , which are transmembrane receptors intimately linked with cell adhesion . Integrins play a crucial role in cell adhesion, cell proliferation, and cell migration .

Mode of Action

1,2,3,4-Tetra-O-acetyl-beta-D-glucuronic Acid interacts with its targets by binding with integrins. This binding facilitates their clustering and activation, thereby enabling the formation of crucial adhesions between cells and the extracellular matrix .

Biochemical Pathways

The compound plays a pivotal role as a constituent of the glycosaminoglycan (GAG) family of polysaccharides . It is involved in the synthesis of heparin, a glycosaminoglycan essential for blood clotting and wound healing . It also exhibits interactions with other proteins like laminin and fibronectin, both integral to the construction and upkeep of the extracellular matrix .

Result of Action

The molecular and cellular effects of 1,2,3,4-Tetra-O-acetyl-beta-D-glucuronic Acid’s action include the formation of crucial adhesions between cells and the extracellular matrix . This facilitates cell adhesion, cell proliferation, and cell migration .

Action Environment

The action, efficacy, and stability of 1,2,3,4-Tetra-O-acetyl-beta-D-glucuronic Acid can be influenced by various environmental factors.

properties

IUPAC Name |

(2S,3S,4S,5R,6S)-3,4,5,6-tetraacetyloxyoxane-2-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H18O11/c1-5(15)21-9-10(22-6(2)16)12(23-7(3)17)14(24-8(4)18)25-11(9)13(19)20/h9-12,14H,1-4H3,(H,19,20)/t9-,10-,11-,12+,14+/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FHWVABAZBHDMEY-ZXPJVPCYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OC1C(C(OC(C1OC(=O)C)OC(=O)C)C(=O)O)OC(=O)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)O[C@H]1[C@@H]([C@H](O[C@H]([C@@H]1OC(=O)C)OC(=O)C)C(=O)O)OC(=O)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H18O11 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

362.29 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1,2,3,4-Tetra-O-acetyl-beta-D-glucuronic Acid | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(3R,4S,5R,6S)-1-Aza-4-hydroxy-5-formyl-6-isopropyl-3-methyl-7-oxabicycl[3.3.0]octan-2-one](/img/structure/B1140164.png)

![(5S)-5-[(1S)-Methylpropyl]-morpholin-3-one](/img/structure/B1140181.png)